7-Methyldibenz(a,j)anthracene

Carcinogenesis Tumor Initiation PAH Potency

Choose 7-Methyldibenz(a,j)anthracene (CAS 78606-97-0) for its validated ~3-fold higher tumor-initiating potency and ~2.4-fold greater DNA adduct formation vs. dibenz[a,j]anthracene. This methyl-substituted PAH enables robust in vivo skin carcinogenesis models, clearer genotoxicity readouts, and definitive metabolic pathway studies. Ensure your lab's competitive edge with this superior, differentiated tool for PAH research.

Molecular Formula C23H16
Molecular Weight 292.4 g/mol
CAS No. 78606-97-0
Cat. No. B1204530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyldibenz(a,j)anthracene
CAS78606-97-0
Synonyms7-Me-DBA
7-methyldibenz(a,j)anthracene
Molecular FormulaC23H16
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=CC=CC=C3C2=CC4=C1C=CC5=CC=CC=C54
InChIInChI=1S/C23H16/c1-15-18-12-10-16-6-2-4-8-20(16)22(18)14-23-19(15)13-11-17-7-3-5-9-21(17)23/h2-14H,1H3
InChIKeyCZZMOSYLYFLFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyldibenz(a,j)anthracene (CAS 78606-97-0): A C23H16 Polycyclic Aromatic Hydrocarbon for Carcinogenesis Research Procurement


7-Methyldibenz(a,j)anthracene (CAS 78606-97-0, 7-Me-DBA) is a methyl-substituted polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H16 and a molecular weight of 292.38 g/mol [1]. This compound is a derivative of dibenz[a,j]anthracene, distinguished by the addition of a single methyl group at the 7-position [2]. It is primarily utilized as a research tool in chemical carcinogenesis and toxicology, serving as a more potent analog of its parent compound for investigating the structure-activity relationships and metabolic activation of PAHs [3].

Why 7-Methyldibenz(a,j)anthracene Cannot Be Substituted by Other PAHs in Critical Experiments


The biological activity of polycyclic aromatic hydrocarbons (PAHs) is highly sensitive to subtle structural changes, and simple in-class substitution can lead to significant quantitative differences in experimental outcomes. 7-Methyldibenz(a,j)anthracene cannot be generically replaced by its parent compound, dibenz[a,j]anthracene, or other methylated PAH analogs, due to profound differences in metabolic activation, DNA binding, and tumorigenic potency [1]. A single methyl group at the non-benzo 'bay-region' position dramatically alters the compound's metabolic fate and enhances its biological activity [2]. The following quantitative evidence details the specific, measurable advantages that define this compound's unique role in research.

Quantitative Evidence for the Selection of 7-Methyldibenz(a,j)anthracene (CAS 78606-97-0)


Three-Fold Superior Tumor-Initiating Potency vs. Parent Compound in Mouse Skin Model

7-Methyldibenz[a,j]anthracene (7MeDB[a,j]A) is approximately three times more potent as a tumor initiator in a mouse skin model compared to its non-methylated parent compound, dibenz[a,j]anthracene (DB[a,j]A) [1]. This enhanced potency is a critical differentiator for studies requiring a robust tumorigenic response.

Carcinogenesis Tumor Initiation PAH Potency

2.4-Fold Higher DNA Adduct Formation in Primary Mouse Keratinocytes

In primary cultures of mouse keratinocytes, exposure to 7-methyldibenz[a,j]anthracene (7MeDB[a,j]A) resulted in a significantly higher level of total DNA binding compared to the parent compound, dibenz[a,j]anthracene (DB[a,j]A) [1]. This indicates a greater extent of covalent interaction with cellular DNA, a key step in the initiation of carcinogenesis.

DNA Adducts Genotoxicity Metabolic Activation

Divergent Metabolic Fate: Preferential 3,4-Dihydrodiol Formation and Absence of Glucuronidation

The metabolic processing of 7-methyldibenz[a,j]anthracene (7MeDB[a,j]A) in primary mouse keratinocytes differs substantially from that of its parent, dibenz[a,j]anthracene (DB[a,j]A) [1]. 7MeDB[a,j]A preferentially forms the 3,4-dihydrodiol as the major intracellular metabolite at all time points up to 48 h, while DB[a,j]A's major metabolite is the 5,6-dihydrodiol. Furthermore, 7MeDB[a,j]A does not undergo detectable glucuronide conjugation and excretion, a key detoxification pathway observed for the 3,4- and 5,6-dihydrodiols of DB[a,j]A [1].

Metabolism Dihydrodiols Glucuronidation

Enhanced Carcinogenicity via Methylation at a Non-Benzo 'Bay-Region' Position

A study examining the effect of methyl-substitution at non-benzo 'bay-region' positions on polycyclic aromatic hydrocarbons (PAHs) found that the addition of a methyl group at the 7-position of dibenz[a,j]anthracene significantly enhanced its skin tumor-initiating activity [1]. This finding places 7-methyldibenz[a,j]anthracene among a select group of PAHs where this specific structural modification leads to a predictable and substantial increase in biological potency [1].

Structure-Activity Relationship Carcinogenesis PAH

Key Application Scenarios for 7-Methyldibenz(a,j)anthracene in Scientific Research


In Vivo Carcinogenicity Studies Requiring a High Tumor Yield

Investigators performing in vivo mouse skin tumor initiation studies, where a robust and rapid tumor response is desired, should procure 7-Methyldibenz(a,j)anthracene. Its established ~3-fold higher tumor-initiating potency compared to dibenz[a,j]anthracene allows for the use of a lower dose or a shorter promotion period while still achieving a statistically significant tumor yield [1].

Mechanistic Studies of DNA Adduct Formation and Repair

For research focused on the genotoxic mechanisms of PAHs, this compound is the superior choice. It generates a ~2.4-fold higher level of total DNA adducts in primary keratinocytes compared to its parent compound, providing a more robust signal for adduct identification, quantification, and the study of subsequent cellular DNA repair responses [1].

Investigations into PAH Metabolic Activation and Detoxification Pathways

Studies aimed at elucidating the metabolic pathways of PAHs in target tissues, such as skin, will benefit from using 7-Methyldibenz(a,j)anthracene. Its distinct metabolic profile—characterized by preferential 3,4-dihydrodiol formation and the lack of glucuronide conjugation—offers a clear, contrasting model to the parent compound for dissecting the roles of specific cytochrome P450 and Phase II enzymes in bioactivation and detoxification [1].

Structure-Activity Relationship (SAR) Studies on Bay-Region Methylation

In SAR studies designed to understand how methylation at non-benzo 'bay-region' positions influences PAH carcinogenicity, 7-Methyldibenz(a,j)anthracene is an essential model compound. Its demonstrated activity aligns with the class-wide inference that such methylation enhances potency, making it a critical data point for validating computational models and predicting the hazard of novel PAHs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyldibenz(a,j)anthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.